

A Comprehensive Technical Guide to 4-O-caffeoylquinic Acid: Properties, Protocols, and Pathways

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Compound of Interest

Compound Name: *Cryptochlorogenic acid*

Cat. No.: *B190876*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-O-caffeoylquinic acid, also known as **cryptochlorogenic acid** or 4-CQA, is a naturally occurring phenolic compound found in a variety of plant species. It is an isomer of the more widely known chlorogenic acid (3-O-caffeoylquinic acid). As a member of the caffeoylquinic acid class, it is formed through the esterification of caffeic acid with quinic acid. This document provides a detailed overview of its physical and chemical properties, experimental protocols for its analysis, and its role in modulating key cellular signaling pathways.

Physical and Chemical Properties

4-O-caffeoylquinic acid is a white to off-white crystalline solid.^{[1][2]} Its properties are summarized in the tables below, providing a comprehensive quantitative overview for researchers.

Table 1: General and Chemical Properties of 4-O-caffeoylquinic Acid

Property	Value	Source
IUPAC Name	4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid	[3]
Synonyms	Cryptochlorogenic acid, 4-CQA, 4-O-trans-caffeoylquinic acid	[1][4]
Chemical Formula	C ₁₆ H ₁₈ O ₉	
Molecular Weight	354.31 g/mol	
Appearance	White to off-white powder/crystals	
Optical Activity	[α] _D -76.0±5.0°, c = 0.5 in H ₂ O	

Table 2: Solubility and Stability of 4-O-caffeoylquinic Acid

Property	Value	Source
Solubility	Soluble in DMSO (50mg/ml), DMF (50mg/ml), and ethanol (20mg/ml). Also soluble in methanol.	
Storage Temperature	2-8°C	
Stability	Stable for at least 2 years when stored at +4°C, protected from light and moisture. Caffeoylquinic acids can degrade or isomerize when affected by temperature, pH, and light. Mono-acyl CQAs like 4-CQA are generally more stable than di-acyl CQAs.	

Table 3: Spectral Data of 4-O-caffeoylquinic Acid

Spectral Data	Values	Source
UV λ_{max}	219, 245, 330 nm	
Mass Spectrometry	[M-H] ⁻ : 353.0871. Major Fragments (MS/MS): m/z 191, 179, 173, 135.	
¹ H-NMR	The position of the caffeoyl group on the quinic acid core can be determined by the downfield shift of the proton signal of the acylated oxygenated methine. For 4-O-caffeoylquinic acid, the H-4 signal appears as a double-doublet peak.	
¹³ C-NMR	Acylation with caffeic acid causes a downfield shift in the chemical shift value of the corresponding carbon on the quinic acid ring.	

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 4-O-caffeoylquinic acid. Below are summaries of key experimental protocols.

Isolation and Purification

The isolation of 4-O-caffeoylquinic acid from plant material typically involves extraction with a polar solvent followed by chromatographic separation.

Protocol:

- Extraction: Plant material is extracted with methanol or ethanol.

- **Fractionation:** The crude extract is then subjected to column chromatography, often using resins like Diaion HP-20, to separate compounds based on polarity.
- **Purification:** Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure 4-O-caffeoylquinic acid.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for the quantification of 4-O-caffeoylquinic acid in various samples.

Protocol:

- **Sample Preparation:** Samples are extracted and filtered prior to injection.
- **Chromatographic Conditions:** A C18 column is typically used with a gradient elution system, often involving a mobile phase of acetonitrile and acidified water.
- **Detection:** The DAD is set to monitor the absorbance at the λ_{max} of caffeoylquinic acids, around 325-330 nm.
- **Quantification:** The concentration of 4-O-caffeoylquinic acid is determined by comparing the peak area to a calibration curve generated from a certified reference standard.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.

Protocol:

- **Preparation of DPPH Solution:** A stock solution of DPPH in methanol or ethanol is prepared.
- **Reaction:** The sample containing 4-O-caffeoylquinic acid is mixed with the DPPH solution and incubated in the dark.

- **Measurement:** The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula:
$$[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100.$$

Anti-inflammatory Activity Assessment in LPS-stimulated Macrophages

This assay assesses the ability of 4-O-caffeoylquinic acid to reduce the inflammatory response in cells stimulated with lipopolysaccharide (LPS).

Protocol:

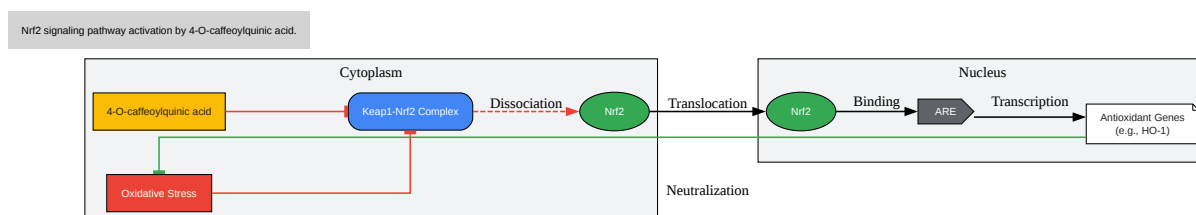
- **Cell Culture:** Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
- **Treatment:** Cells are pre-treated with various concentrations of 4-O-caffeoylquinic acid for a specified time before being stimulated with LPS.
- **Analysis of Inflammatory Markers:**
 - **Nitric Oxide (NO) Production:** The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
 - **Pro-inflammatory Cytokine Expression:** The levels of cytokines such as TNF- α and IL-6 can be quantified using methods like ELISA or Western blotting.
 - **Gene Expression:** The mRNA levels of inflammatory mediators like iNOS and COX-2 can be determined by RT-qPCR.

Signaling Pathways and Mechanisms of Action

4-O-caffeoylquinic acid exerts its biological effects by modulating several key signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 4-O-caffeoylquinic acid has been shown to be an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like 4-CQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

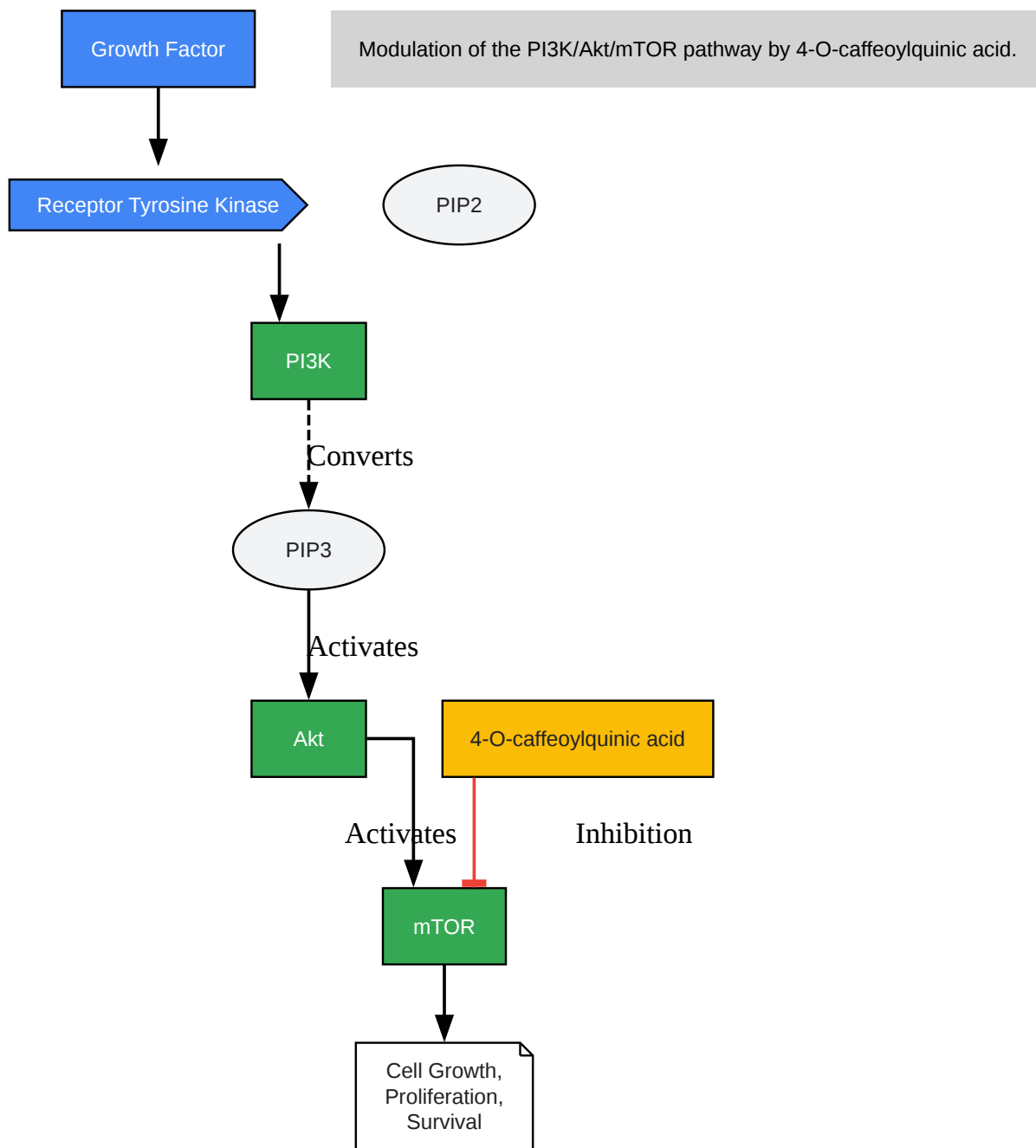


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Nrf2 signaling pathway activation by 4-O-caffeoylquinic acid.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is common in various diseases, including cancer. Some studies suggest that caffeoylquinic acid derivatives can modulate this pathway, thereby influencing cellular processes like hypertrophy. For instance, **cryptochlorogenic acid** has been shown to regulate the PI3K α /Akt/mTOR/HIF-1 α signaling pathway.

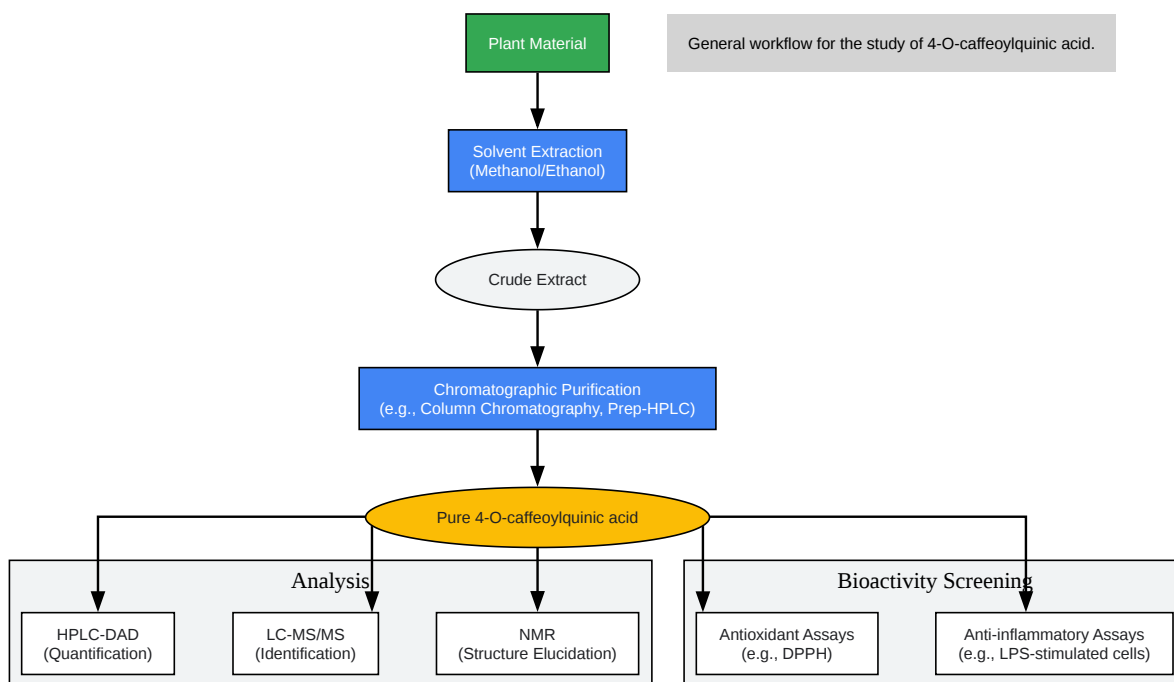


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Modulation of the PI3K/Akt/mTOR pathway by 4-O-caffeoylquinic acid.

General Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction, analysis, and bioactivity screening of 4-O-caffeoylquinic acid from a plant source.



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General workflow for the study of 4-O-caffeoylquinic acid.

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